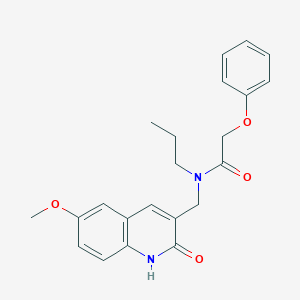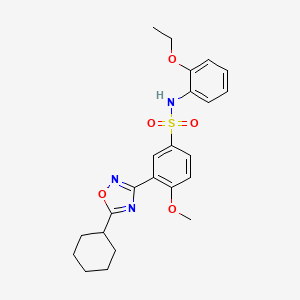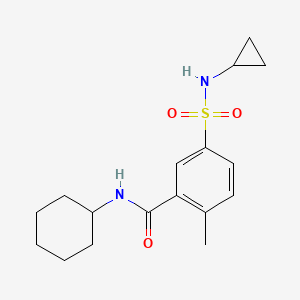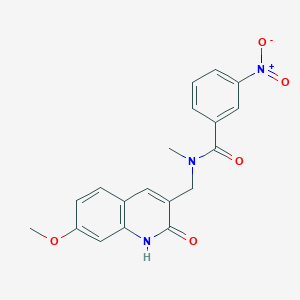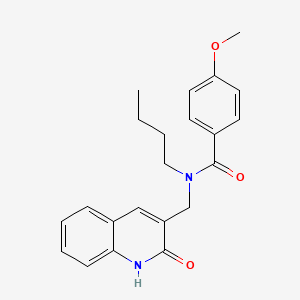
N-(4-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CP-690,550 and is a selective inhibitor of Janus kinase 3 (JAK3).
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide involves the inhibition of JAK3. JAK3 is a member of the Janus kinase family of enzymes, which play a key role in the immune response. JAK3 is involved in the signaling pathway of cytokines, which are proteins that regulate the immune response. By inhibiting JAK3, CP-690,550 can prevent the activation of T cells and reduce the production of cytokines, which in turn reduces inflammation and prevents tissue damage.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that CP-690,550 can inhibit the proliferation of T cells and reduce the production of cytokines such as interleukin-2 and interferon-gamma. In vivo studies have shown that CP-690,550 can reduce inflammation and prevent tissue damage in animal models of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(4-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its selectivity for JAK3. This allows researchers to study the specific role of JAK3 in the immune response and autoimmune diseases. However, one of the limitations of using CP-690,550 is its potential toxicity. Studies have shown that CP-690,550 can cause side effects such as anemia, neutropenia, and thrombocytopenia.
Zukünftige Richtungen
There are several future directions for research on N-(4-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide. One area of research is in the development of more selective JAK3 inhibitors with fewer side effects. Another area of research is in the use of CP-690,550 in combination with other drugs for the treatment of autoimmune diseases. Additionally, there is potential for the use of CP-690,550 in the treatment of other diseases such as cancer and viral infections.
Synthesemethoden
The synthesis of N-(4-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide involves a series of chemical reactions. The starting material for the synthesis is 4-chlorobenzoyl chloride, which is reacted with 2-aminothiophene to form 4-chlorophenyl-2-aminothiophene. This intermediate is then reacted with ethyl 2-bromoacetate to form the corresponding ester. The ester is then hydrolyzed to form the carboxylic acid, which is then reacted with 3-(2-hydroxyethyl)-1,2,4-oxadiazole-5-carboxylic acid to form the final product.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 has been shown to be a potent inhibitor of JAK3, which plays a key role in the immune response. By inhibiting JAK3, CP-690,550 can reduce inflammation and prevent damage to tissues in autoimmune diseases.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c16-10-3-5-11(6-4-10)17-13(20)7-8-14-18-15(19-21-14)12-2-1-9-22-12/h1-6,9H,7-8H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCLQPRGTWDJGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

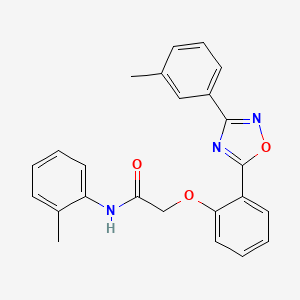


![2-(N-methyl4-chlorobenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7697090.png)
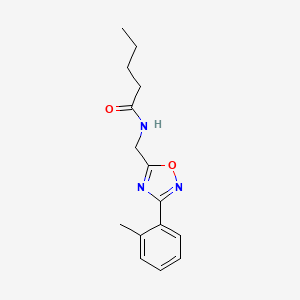
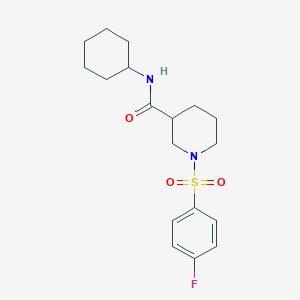
![4-ethoxy-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7697116.png)
